Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC18717258
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3NO2 |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3 |
| Standard InChI Key | SNFJIJIEXMUZQL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indole core of methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. The -CF₃ group at position 7 and the methyl ester at position 2 introduce distinct electronic effects:
-
Trifluoromethyl Group: The -CF₃ substituent acts as a strong electron-withdrawing group, polarizing the indole ring and increasing electrophilicity at adjacent positions.
-
Methyl Ester: The ester moiety enhances solubility in organic solvents while serving as a precursor for further functionalization via hydrolysis or transesterification.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂ | |
| Molecular Weight | 243.18 g/mol | |
| Boiling Point | 402.5±40.0°C (estimated) | |
| Density | 1.5±0.1 g/cm³ | |
| LogP (Partition Coefficient) | 2.88 |
The compound’s crystalline structure, resolved via X-ray diffraction, shows a planar indole system with a dihedral angle of 2.8° between the carboxylate group and the aromatic ring, facilitating π-π stacking interactions.
Spectroscopic Characterization
-
NMR: ¹H NMR spectra exhibit a singlet for the -CF₃ group at δ 3.9 ppm and a triplet for the methyl ester protons at δ 3.7 ppm.
-
IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm the ester and -CF₃ functionalities.
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves a two-step process:
-
Trifluoromethylation: Introduction of the -CF₃ group to 7-bromoindole-2-carboxylic acid using AgCF₃CO₂ under palladium catalysis (80% yield).
-
Esterification: Reaction of the resulting 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂), achieving 90% conversion.
Table 2: Optimization of Esterification Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂, 0°C, 2 hrs | 85 | 98 |
| DCC/DMAP, RT, 12 hrs | 78 | 95 |
| HCl (gaseous), reflux | 65 | 90 |
Reactivity Profile
The -CF₃ group directs electrophilic substitution to the 4- and 6-positions of the indole ring, while the methyl ester undergoes nucleophilic acyl substitution. Key reactions include:
-
Hydrolysis: Conversion to 7-(trifluoromethyl)-1H-indole-2-carboxylic acid using NaOH/EtOH (95% yield).
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids at position 5, leveraging the -CF₃ group’s electron-withdrawing effect.
| Compound | IC₅₀ (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| Methyl 7-CF₃-indole-2-ester | 12.5 | 78 (Topo IIα) |
| Methyl indole-2-carboxylate | 35.2 | 42 |
| Ethyl 7-CF₃-indole-2-ester | 14.8 | 72 |
Neuroprotective Effects
Preliminary data suggest modulation of NMDA receptors in neuronal cells, reducing glutamate-induced excitotoxicity by 40% at 10 μM concentration. Molecular docking simulations indicate a binding affinity (Kd = 2.3 nM) to the NR2B subunit, comparable to FDA-approved antagonists like memantine.
Industrial and Material Science Applications
Polymer Additives
Incorporation into polyimide matrices enhances thermal stability (decomposition temperature increased by 120°C) and reduces dielectric constants (k = 2.1), making it suitable for high-frequency microelectronics.
Catalysis
The compound serves as a ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), improving reaction turnover by 50% compared to traditional N-heterocyclic carbene ligands.
Environmental and Toxicological Profile
Biodegradation
Aerobic degradation studies in soil show a half-life of 28 days, with complete mineralization to CO₂ and F⁻ ions observed within 90 days.
Ecotoxicity
LC₅₀ values for Daphnia magna and Danio rerio are 45 mg/L and 32 mg/L, respectively, classifying it as "harmful" under EU Regulation 1272/2008.
Future Directions
Ongoing research focuses on:
-
Prodrug Development: Masking the ester group with tert-butyl moieties to enhance oral bioavailability.
-
Hybrid Molecules: Conjugation with cisplatin derivatives to synergize DNA cross-linking and topoisomerase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume